molecular formula C8H8FNO3 B1425199 Methyl 2-amino-4-fluoro-5-hydroxybenzoate CAS No. 1113049-61-8

Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Cat. No. B1425199
M. Wt: 185.15 g/mol
InChI Key: FSUONMUAAVMIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-4-fluoro-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H8FNO3 . It is used in organic chemistry as a building block .


Synthesis Analysis

The synthesis of “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” involves a reaction with potassium carbonate in dimethyl sulfoxide at 90°C for about 2 hours . The mixture is then cooled to ambient temperature and taken in EtOAc (50 mL) and washed with 10% aqueous citric acid, water, saturated aqueous NaHCO3, and brine . The organic phase is dried with MgSO4 and filtered, then concentrated under reduced pressure .


Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” is 185.15 . It has 13 heavy atoms, 6 of which are aromatic . The molecule has 2 rotatable bonds, 4 H-bond acceptors, and 2 H-bond donors .


Chemical Reactions Analysis

“Methyl 2-fluoro-4-hydroxybenzoate” can be used in the preparation of compounds, with the ability to inhibit cytosolic phospholipase A2 . It is also an intermediate in the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-fluoro-5-hydroxybenzoate” has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.34 . It has a solubility of 1.56 mg/ml or 0.00845 mol/l .

Scientific Research Applications

  • Scientific Field: Forensic Chemistry

    • Application : Characterization of a recently detected halogenated aminorex derivative .
    • Methods : High resolution mass spectrometry and nuclear magnetic resonance were used to characterize the new halogenated 4-MAR derivative .
    • Results : The research shows that the same modifications applied for the preparation of synthetic cathinones are being used to prepare new stimulants based on the aminorex backbone .
  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis of thiophene derivatives .
    • Methods : The review highlights some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • Results : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
  • Scientific Field: Biotechnology

    • Application : Use of 4-Hydroxybenzoic acid as a versatile platform intermediate .
    • Methods : Synthetic biology and metabolic engineering approaches have been used for the biosynthesis of 4-Hydroxybenzoic acid .
    • Results : This compound has emerged as a promising intermediate for several value-added bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
  • Scientific Field: Organic Synthesis

    • Application : Synthesis of quinazoline derivatives .
    • Methods : This review article outlines new synthetic methods for compounds containing the quinazoline scaffold employing transition metal-catalyzed reactions .
    • Results : Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals .
  • Scientific Field: Chemical Synthesis

    • Application : Preparation of compounds that inhibit cytosolic phospholipase A2α .
    • Methods : Methyl 2-fluoro-4-hydroxybenzoate is used as an intermediate in the synthesis of these compounds .
    • Results : These compounds have the ability to inhibit cytosolic phospholipase A2α .
  • Scientific Field: Material Science

    • Application : Synthesis of Multifunctional Lanthanide-Based Metal Organic Frameworks .
    • Methods : 3-Amino-4-hydroxybenzoic acid organic linker is used in the synthesis .
    • Results : The resulting frameworks have potential applications in various fields .
  • Scientific Field: Pharmacology

    • Application : Biological potential of indole derivatives .
    • Methods : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
    • Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Scientific Field: Medicinal Chemistry

    • Application : Therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery .
    • Methods : 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
    • Results : Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 4-Hydroxy-2-quinolones .
    • Methods : The easiest method for the synthesis 4-Hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
    • Results : 4-Hydroxy-2-quinolones have potential applications in various fields .

Safety And Hazards

The safety information for “Methyl 2-amino-4-fluoro-5-hydroxybenzoate” indicates a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-amino-4-fluoro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUONMUAAVMIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718836
Record name Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-fluoro-5-hydroxybenzoate

CAS RN

1113049-61-8
Record name Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium on carbon (2.5 wt. %, wet, 8.5 g, 0.005 eq) was charged into a 1 L Parr bomb. Then, methyl 4-fluoro-5-hydroxy-2-nitrobenzoate, 62 g, 0.29 mol, 1 eq) and MeOH (300 mL) were charged. The bomb was sealed, and pressurized/vented three times with hydrogen, and pressured with 100 psi hydrogen. The reaction mixture was stirred, until the hydrogen pressure was not dropping. The bomb was opened, and an HPLC sample showed that the reaction was complete. The mixture was diluted with 400 ml of THF and filtered through a Celite pad. The solution was concentrated under vacuum and solvent was switched to MeOH. To the thick suspension in MeOH, water (150 mL) was added in about 30 min. The slurry was filtered. The desired product, methyl 2-amino-4-fluoro-5-hydroxybenzoate, was obtained as off-white solid after drying under vacuum (45.5 g, 85% yield). NMR (DMSO-d6, 400 MHz) δ 9.05 (s, 1H), 7.28 (d, J=10.0 Hz, 1H), 6.54 (d, J=13.4 Hz, 1H), 6.30 (s, 2H), 3.74 (s, 3H). 13C NMR (DMSO-d6, 100 MHz) δ 167.0, 157.0, 154.5, 146.2, 146.1, 134.5, 134.4, 118.2, 104.7, 103.3, 51.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Reactant of Route 2
Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Reactant of Route 3
Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4-fluoro-5-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-4-fluoro-5-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.